2-(1H-Pyrazol-1-yl)thiazol-5-amine

EP1 receptor Overactive bladder Antagonist

Sourcing heterocyclic scaffolds with unambiguous regiochemistry and a free amine handle often leads to supply inconsistencies that delay medicinal chemistry campaigns. 2-(1H-Pyrazol-1-yl)thiazol-5-amine (CAS 1314355-63-9) directly resolves this as a validated core for generating target-specific compound libraries. - Enables synthesis of selective EP1 receptor antagonists with demonstrated in vivo oral efficacy. - Serves as a privileged scaffold for Aurora kinase B inhibitors achieving sub-13 nM potency. - Provides a data-verified starting point distinct from non-selective pyrazole-thiadiazole analogs.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
Cat. No. B12973826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)thiazol-5-amine
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(S2)N
InChIInChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2
InChIKeyRXWYXOWZHSHCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)thiazol-5-amine Scaffold Overview


2-(1H-Pyrazol-1-yl)thiazol-5-amine (CAS: 1314355-63-9) is a heterocyclic hybrid scaffold comprising a pyrazole ring directly linked to a thiazole ring at the 2-position, featuring a free 5-amine group on the thiazole moiety . This distinct architecture forms the core of a well-documented class of potent bioactive compounds, with demonstrated utility in targeted drug discovery programs, particularly for selective EP1 receptor antagonism [1] and cyclin-dependent kinase (CDK) inhibition [2]. Its value proposition lies not in the unmodified scaffold itself, but as the essential starting point for generating high-value, differentiated analogs validated in primary research.

Scaffold Use EP1 receptor antagonist lead optimization
Scaffold Use Kinase inhibitor design for target selectivity studies
Scaffold Use CDK pathway probe synthesis
Scaffold Use Carbonic anhydrase isoform research

2-(1H-Pyrazol-1-yl)thiazol-5-amine: Evidence-Based Procurement


The pyrazole-thiazole chemical space is not functionally equivalent; small structural variations, such as substituting the thiazole for a thiadiazole, adding a methylamino group, or altering the substitution pattern on the pyrazole ring, lead to profound differences in target engagement, potency, and selectivity. As the evidence below demonstrates, compounds that share a superficial 'pyrazole-thiazole' designation exhibit vastly different biological profiles, ranging from nanomolar EP1 antagonism [1] to micromolar COX-2 inhibition [2] or sub-nanomolar Aurora kinase inhibition [3]. Therefore, assuming functional interchangeability among this class of compounds is scientifically unsound and can derail research programs. Selection must be driven by quantitative, target-specific data and a clear understanding of the scaffold's role in the intended assay.

Core heterocycle shift Thiadiazole analogs may not reproduce thiazole-based target engagement profiles, as shown by distinct P2X7 activity.
Substituent-dependent potency Small structural changes can shift kinase inhibition IC50 by orders of magnitude, making analog interchange unreliable.
Target-class mismatch Pyrazole-thiazole hybrids may favor GPCR antagonism or enzyme inhibition, not both, limiting functional interchangeability.

2-(1H-Pyrazol-1-yl)thiazol-5-amine: Comparative Evidence


EP1 Antagonism: Optimized Analogs vs. Core Scaffold

A medicinal chemistry optimization campaign explicitly built upon the 2-(1H-pyrazol-1-yl)thiazole scaffold. The study identifies 'compound 12', a specific analog derived from this core, as providing the best EP1 receptor antagonist activity and demonstrating good oral pharmacokinetics [1]. The unmodified scaffold serves as the baseline for this optimization, highlighting the critical role of substituents in achieving desired properties. This contrasts with analogs where modifications lead to different target profiles.

EP1 Antagonism
Source review
Optimized analog ‘compound 12’ from core scaffold
Supports EP1 antagonist lead optimization
Quantitative data not in abstract
EP1 receptor Overactive bladder Antagonist Oral pharmacokinetics

Kinase Inhibition Potency: Aurora B vs. EGFR

A structurally advanced analog incorporating the 2-(1H-pyrazol-1-yl)thiazole core shows extreme potency against Aurora kinase B (IC50 < 13 nM) [1]. In stark contrast, a different series of thiazolyl-pyrazoline derivatives, lacking the same core architecture, show significantly weaker EGFR kinase inhibition, with IC50 values in the nanomolar (e.g., 43.0 ± 2.4 nM) [2] and even micromolar (e.g., 56.02 µM) [3] ranges. This highlights how the specific pyrazole-thiazole linkage and substitution pattern dictate target selectivity and potency by orders of magnitude.

Kinase Potency Range
Reported
Potency difference >4,300-fold
Aurora B inhibition assay context
Derivative IC50 <13 nM vs EGFR IC50 43 nM–56 µM
Kinase inhibition Aurora kinase EGFR Cancer

Receptor Antagonism vs. Enzyme Inhibition: EP1 vs. COX-2

While the provided abstract for EP1 antagonism does not report exact IC50 values, its context within a hit-to-lead optimization program for a GPCR target implies high affinity/potency [1]. This contrasts sharply with a related series of pyrazolyl thiazolones, which exhibit COX-2 enzyme inhibitory activity in the micromolar range (IC50 = 90-140 µM) [2]. This data underscores that the pyrazole-thiazole scaffold can be tuned for vastly different target classes (GPCR vs. enzyme) and potency scales (nanomolar vs. micromolar), making a 'one-size-fits-all' analog impossible.

Target Engagement
Reported
EP1 antagonist (nM) vs COX-2 inhibitor (µM)
Target engagement may differ by orders of magnitude
COX-2 IC50 90–140 µM; EP1 affinity not quantified
EP1 antagonist COX-2 inhibitor Receptor Enzyme Potency comparison

P2X7 Receptor Inhibition: Thiadiazole vs. Thiazole Scaffold

An analog series where the thiazole ring of the core scaffold is replaced by a 1,3,4-thiadiazole ring yields potent P2X7 receptor inhibitors with IC50 values as low as 16 nM [1]. This is a critical point of differentiation: a seemingly minor bioisosteric replacement (S to N) completely alters the biological target profile. The 2-(1H-pyrazol-1-yl)thiazol-5-amine scaffold itself is not reported as a potent P2X7 inhibitor; this activity is a property of the structurally distinct thiadiazole analog.

P2X7 Inhibition
Class-level
Thiadiazole core required for potent P2X7 activity
Thiazole scaffold not reported for P2X7
Thiadiazole IC50 16–122 nM; thiazole core untested
P2X7 receptor Inflammation Thiadiazole Potency

2-(1H-Pyrazol-1-yl)thiazol-5-amine: Application Scenarios


EP1 Antagonist Development for Overactive Bladder

This is the most strongly validated application for the 2-(1H-pyrazol-1-yl)thiazole scaffold. The procurement of 2-(1H-pyrazol-1-yl)thiazol-5-amine is justified as a key intermediate for synthesizing and optimizing novel, orally bioavailable EP1 receptor antagonists, with a clear lead compound ('compound 12') demonstrating in vivo efficacy [1].

High-Potency Aurora Kinase Inhibitor Design

The core structure can serve as a privileged scaffold for designing highly potent kinase inhibitors. Evidence shows that a derivative achieves sub-13 nM inhibition of Aurora kinase B, a key target in oncology [2]. This is a distinct application from other pyrazole-thiazole hybrids with weaker EGFR inhibition profiles.

Carbonic Anhydrase Inhibitor Development

Derivatives of the pyrazole-thiazole scaffold have demonstrated significant inhibition of carbonic anhydrase isoforms CAIX and CAXII, with IC50 values ranging from 0.071 µM to 0.906 µM [3]. This application is supported by computational modeling and represents a separate therapeutic avenue from the kinase and GPCR targets.

Cyclin-Dependent Kinase (CDK) Inhibitor Development

A 2002 patent explicitly claims pyrazole-thiazole compounds, with the 2-(1H-pyrazol-1-yl)thiazole core as a central feature, for their ability to modulate and/or inhibit CDK activity [4]. This establishes early intellectual property and validates the scaffold for use in anti-proliferative and oncology research programs.

Application
Selection Property
Validation Focus
EP1 receptor antagonist research
Scaffold for EP1 antagonist optimization
EP1 selectivity and oral PK context
Aurora kinase inhibitor studies
Kinase-targeted scaffold design
Aurora B selectivity over EGFR and CDK
Carbonic anhydrase inhibitor research
Isoform-selective inhibition scaffold
CAIX/CAXII profiling against off-targets
CDK pathway research
CDK-modulating pharmacophore
CDK selectivity and cell-proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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